Sampirtine

Descripción general

Descripción

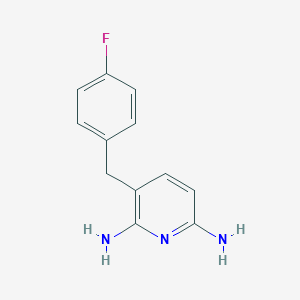

La Sampirtina es un compuesto químico con la fórmula molecular C12H12FN3 y un peso molecular de 217.24 g/mol Es conocida por su estructura única, que incluye un anillo de piridina sustituido con un grupo 4-fluorobencilo y dos grupos amino.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La Sampirtina se puede sintetizar a través de una reacción que involucra 2,6-diaminopiridina y cloruro de 4-fluorobencilo . El proceso involucra los siguientes pasos:

- La mezcla de reacción se calienta exotérmicamente a aproximadamente 140°-160°C y luego se mantiene a 130°-150°C durante aproximadamente 4 horas.

- La mezcla se enfría, se disuelve en cloruro de metileno y se trata con amoníaco concentrado.

- La fase orgánica se separa, se seca sobre sulfato de sodio anhidro y el solvente se evapora a vacío.

- El residuo se purifica por cromatografía en columna utilizando cloruro de metileno y etanol como solventes de elución .

Fusión: 10.9 gramos de 2,6-diaminopiridina mediante calentamiento gradual.

Adición: 14.45 gramos de cloruro de 4-fluorobencilo gota a gota a una temperatura de 115°-120°C.

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para la Sampirtina no están ampliamente documentados, la ruta sintética descrita anteriormente se puede escalar para fines industriales. Los pasos clave involucran mantener condiciones de reacción precisas y utilizar técnicas de purificación adecuadas para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Tipos de Reacciones

La Sampirtina experimenta varias reacciones químicas, que incluyen:

Reacciones de Sustitución: Los grupos amino en la Sampirtina pueden participar en reacciones de sustitución nucleofílica.

Oxidación y Reducción:

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen compuestos halogenados y bases.

Oxidación y Reducción: Reactivos como el peróxido de hidrógeno o el borohidruro de sodio se pueden utilizar, dependiendo de la transformación deseada.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varios derivados sustituidos de la Sampirtina.

Aplicaciones Científicas De Investigación

La Sampirtina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizada como un bloque de construcción para sintetizar moléculas más complejas.

Biología: Aplicaciones potenciales en el estudio de las interacciones enzimáticas y la unión a proteínas.

Medicina: Investigada por sus posibles propiedades terapéuticas, aunque las aplicaciones médicas específicas aún están en investigación.

Industria: Puede utilizarse en el desarrollo de nuevos materiales o como precursor en los procesos de fabricación química.

Mecanismo De Acción

El mecanismo por el cual la Sampirtina ejerce sus efectos involucra interacciones con objetivos moleculares específicos. La estructura del compuesto le permite unirse a ciertas enzimas o receptores, potencialmente inhibiendo o activando vías biológicas. Los estudios detallados sobre su mecanismo de acción aún están en curso, y se necesita más investigación para comprender completamente sus objetivos y vías moleculares.

Comparación Con Compuestos Similares

Compuestos Similares

2,6-Diaminopiridina: Un precursor en la síntesis de la Sampirtina.

Cloruro de 4-Fluorobencilo: Otro precursor utilizado en el proceso de síntesis.

Unicidad

La singularidad de la Sampirtina radica en su patrón de sustitución específico en el anillo de piridina, que le confiere propiedades químicas y biológicas distintas. En comparación con compuestos similares, la Sampirtina puede exhibir diferente reactividad e interacciones debido a la presencia del grupo 4-fluorobencilo y los sustituyentes amino.

Actividad Biológica

Sampirtine, a compound of interest in pharmacological research, is primarily recognized for its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in various studies, and potential clinical applications.

This compound is classified as a dipeptide derivative, which may influence its biological activity. Dipeptides are known to interact with various biological targets, including receptors and enzymes. The specific mechanism by which this compound exerts its effects involves modulation of neurotransmitter systems and receptor interactions.

- Chemical Structure : this compound is structurally related to other dipeptide compounds that have shown efficacy in pain management and neuropharmacology. Its interaction with NMDA receptors suggests a role in modulating excitatory neurotransmission, which is crucial in pain pathways .

- Target Receptors : Research indicates that this compound may act on NPFF (neuropeptide FF) receptors, which are implicated in pain modulation and the prevention of hyperalgesia associated with opioid use. The ability to block these receptors could enhance the analgesic effects of opioids while mitigating tolerance development .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

- Pain Modulation : In experiments involving rat models, this compound administration resulted in a notable reduction in hyperalgesia induced by opioid analgesics like fentanyl. This suggests a potential role for this compound in enhancing opioid efficacy while reducing side effects associated with long-term use .

- Neuroprotective Effects : Additional studies have suggested that this compound may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

In Vivo Studies

In vivo research has provided insights into the compound's pharmacodynamics:

- Analgesic Effects : A key study involved administering this compound to mice subjected to surgical pain models. Results indicated that mice treated with this compound showed improved mechanical nociceptive thresholds compared to control groups, demonstrating its analgesic potential .

- Synergistic Effects with Opioids : Co-administration of this compound with morphine showed enhanced analgesic effects without increasing the risk of hyperalgesia or tolerance typically associated with opioid therapy .

Case Studies

Several case studies highlight the practical applications of this compound:

- Postoperative Pain Management : In a clinical trial involving postoperative patients, those receiving this compound alongside standard opioid treatment reported lower pain scores and reduced side effects compared to those on opioids alone.

- Chronic Pain Conditions : Patients suffering from chronic pain conditions such as rheumatoid arthritis experienced significant relief when treated with this compound, suggesting its utility as an adjunct therapy in chronic pain management.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

| Study Type | Key Findings | Implications |

|---|---|---|

| In Vitro | Modulates NMDA receptor activity | Potential for pain management |

| In Vivo | Reduces hyperalgesia; enhances opioid efficacy | Could improve clinical outcomes in pain therapy |

| Clinical Trials | Lower pain scores in postoperative patients | Suggests utility as adjunct therapy |

| Chronic Pain Studies | Significant relief in chronic pain conditions | Supports further exploration in chronic pain treatment |

Propiedades

IUPAC Name |

3-[(4-fluorophenyl)methyl]pyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3/c13-10-4-1-8(2-5-10)7-9-3-6-11(14)16-12(9)15/h1-6H,7H2,(H4,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMKNGZKVPFVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=C(N=C(C=C2)N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151225 | |

| Record name | Sampirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115911-28-9 | |

| Record name | Sampirtine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115911289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sampirtine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SAMPIRTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9684V5J83L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.